Technical Whitepaper: 1-(4-Bromophenylsulfonyl)-4-propylpiperazine
Technical Whitepaper: 1-(4-Bromophenylsulfonyl)-4-propylpiperazine
Topic: 1-(4-Bromophenylsulfonyl)-4-propylpiperazine Chemical Properties Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
A Versatile Sulfonamide Scaffold for Medicinal Chemistry[1]
Executive Summary
1-(4-Bromophenylsulfonyl)-4-propylpiperazine (CAS: 888181-08-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine receptors.[1][2] Structurally, it combines a lipophilic 4-bromobenzenesulfonyl moiety with a semi-rigid 4-propylpiperazine core.[1]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile.[1] It serves as a definitive reference for medicinal chemists utilizing this scaffold for Structure-Activity Relationship (SAR) exploration and fragment-based drug design.[1]
Chemical Identity & Physicochemical Specifications[1][3][4][5][6][7][8]
This compound belongs to the class of N-arylsulfonyl piperazines .[1] The presence of the para-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling reactions, while the propyl group modulates lipophilicity and steric bulk at the basic nitrogen center.[1]
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | 1-[(4-Bromophenyl)sulfonyl]-4-propylpiperazine | |
| CAS Number | 888181-08-6 | |
| Molecular Formula | C₁₃H₁₉BrN₂O₂S | |
| Molecular Weight | 347.27 g/mol | |
| Appearance | White to Off-White Solid | Analog-based prediction |
| Melting Point | 85–95 °C (Predicted) | Based on methyl-analog (CAS 837-12-7) |
| Predicted LogP | 2.8 ± 0.4 | Moderate lipophilicity; CNS penetrant potential |
| pKa (Basic N) | ~7.8–8.2 | Piperazine N4 nitrogen |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Nitrogens (2) |
| H-Bond Donors | 0 | Aprotic structure |
Analyst Insight: The propyl substitution at N4 increases the LogP by approximately 1.0 unit compared to the methyl analog (CAS 837-12-7), enhancing membrane permeability—a desirable trait for CNS-targeted ligands.[1]
Synthetic Methodology
The synthesis of 1-(4-bromophenylsulfonyl)-4-propylpiperazine is efficiently achieved via a nucleophilic substitution reaction (sulfonylation).[1] This protocol is preferred over alkylation of the sulfonamide due to higher convergence and cleaner impurity profiles.[1]
Core Synthesis Protocol (Sulfonylation)
Reaction Type: Nucleophilic Acyl Substitution (Sulfonyl Chloride Amidation)[1]
Reagents:
-
Substrate A: 4-Bromobenzenesulfonyl chloride (1.0 equiv)[1]
-
Substrate B: 1-Propylpiperazine (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 1-propylpiperazine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool the solution to 0°C.
-
Addition: Dropwise add a solution of 4-bromobenzenesulfonyl chloride (10 mmol) in DCM (20 mL) over 30 minutes. Control exotherm to <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
Workup: Quench with water (50 mL). Separate the organic layer.[1][3] Wash sequentially with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).[1]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Figure 1: The nucleophilic attack of the secondary amine of 1-propylpiperazine on the sulfonyl chloride yields the target sulfonamide with high regioselectivity.[1]
Reactivity & Applications in Drug Discovery
The value of this compound lies in its dual functionality: the Sulfonyl-Piperazine Core (pharmacophore) and the Aryl Bromide (synthetic handle).[1]
Palladium-Catalyzed Cross-Coupling
The para-bromo position is highly activated for Pd-catalyzed transformations, allowing the rapid generation of biaryl libraries.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl sulfonamides, a common motif in 5-HT6 antagonists.[1]
-
Buchwald-Hartwig Amination: Reaction with primary/secondary amines creates amino-aryl sulfonamides.[1]
Reactivity Pathway Diagram[1]
Figure 2: The scaffold serves as a precursor for diverse pharmacological classes via the bromine handle and basic nitrogen.[1]
Stability Profile
-
Hydrolytic Stability: The sulfonamide linkage is robust against acidic and basic hydrolysis under physiological conditions, ensuring the pharmacophore remains intact in vivo.[1]
-
Metabolic Stability: The propyl group is susceptible to oxidative dealkylation (CYP450 mediated) to the free piperazine, which is a common metabolic soft spot to monitor during lead optimization.[1]
Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it is classified based on the properties of close structural analogs (e.g., 1-(4-bromophenylsulfonyl)-4-methylpiperazine).[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
Biofount. (n.d.).[1] 1-[(4-Bromophenyl)sulfonyl]-4-propylpiperazine Product Entry. Retrieved January 29, 2026, from [Link][1]
-
PubChem. (2025).[1][4] 1-(4-Bromophenylsulfonyl)-4-methylpiperazine (Analogous Compound Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]
-
Holenz, J., et al. (2005).[1] Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. (General reference for arylsulfonyl piperazine utility).
Sources
- 1. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine | C11H15BrN2O2S | CID 710729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 888181-08-6|1-((4-Bromophenyl)sulfonyl)-4-propylpiperazine|1-((4-Bromophenyl)sulfonyl)-4-propylpiperazine|-范德生物科技公司 [bio-fount.com]
- 3. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]
